molecular formula C7H12ClF2NO2 B6187424 3,3-difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride CAS No. 2639420-25-8

3,3-difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B6187424
CAS No.: 2639420-25-8
M. Wt: 215.6
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Description

3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct reactivity and stability, making it valuable in synthetic chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method includes the fluorination of a piperidine derivative, followed by carboxylation and subsequent hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Advanced techniques like high-pressure reactors and automated systems can be employed to enhance efficiency and safety. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of agrochemicals and specialty materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3,3-difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance binding affinity and selectivity towards enzymes or receptors, modulating their activity. Pathways involved may include inhibition of metabolic enzymes or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoropiperidine: Lacks the carboxylic acid group, resulting in different reactivity and applications.

    4-Methylpiperidine: Does not contain fluorine atoms, leading to lower stability and different chemical behavior.

    Piperidine-4-carboxylic acid: Absence of fluorine atoms affects its biological activity and chemical properties.

Uniqueness

3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride is unique due to the combination of fluorine atoms and a carboxylic acid group, which imparts distinct reactivity, stability, and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2639420-25-8

Molecular Formula

C7H12ClF2NO2

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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